2-(2-Bromothiazol-5-yl)acetonitrile

Regioisomer purity Cost of goods Medicinal chemistry procurement

2-(2-Bromothiazol-5-yl)acetonitrile, also known as 2-(2-bromo-1,3-thiazol-5-yl)acetonitrile , is a brominated thiazole derivative (C5H3BrN2S, MW: 203.06 g/mol) that serves as a specialized heteroaryl halide building block in organic synthesis. Its key structural features include a bromine substituent at the 2-position of the thiazole ring and an acetonitrile moiety at the 5-position , establishing a well-defined reactivity profile that is distinct from simpler bromothiazole analogs.

Molecular Formula C5H3BrN2S
Molecular Weight 203.06 g/mol
CAS No. 1246554-99-3
Cat. No. B1509612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromothiazol-5-yl)acetonitrile
CAS1246554-99-3
Molecular FormulaC5H3BrN2S
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)CC#N
InChIInChI=1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2
InChIKeyBYQSYJDHZJUGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromothiazol-5-yl)acetonitrile (CAS 1246554-99-3): A Strategic Heteroaryl Halide Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-(2-Bromothiazol-5-yl)acetonitrile, also known as 2-(2-bromo-1,3-thiazol-5-yl)acetonitrile [1], is a brominated thiazole derivative (C5H3BrN2S, MW: 203.06 g/mol) that serves as a specialized heteroaryl halide building block in organic synthesis. Its key structural features include a bromine substituent at the 2-position of the thiazole ring and an acetonitrile moiety at the 5-position [2], establishing a well-defined reactivity profile that is distinct from simpler bromothiazole analogs . This compound is specifically valued as a versatile intermediate for constructing complex heterocyclic frameworks, particularly through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, where the bromothiazole moiety acts as an electrophilic partner [2]. The nitrile group offers additional functionalization potential, enabling transformations into carboxylic acids, amides, or other nitrogen-containing derivatives, thereby expanding its utility in medicinal chemistry and agrochemical research [2].

Why Generic Substitution is Inadequate: The Functional Specificity of 2-(2-Bromothiazol-5-yl)acetonitrile Over Simpler Bromothiazoles


Generic substitution of 2-(2-Bromothiazol-5-yl)acetonitrile with other bromothiazole derivatives or simpler aryl halides is not straightforward due to its unique regiochemistry and dual functionality. Unlike simpler bromothiazoles such as 2-bromothiazole (CAS 3034-53-5) which lack the acetonitrile handle, the specific 2-bromo substitution pattern on the thiazole ring and the 5-position acetonitrile group in this compound confer distinct electronic and steric properties [1]. These features directly influence its reactivity in cross-coupling reactions and its suitability for subsequent functional group manipulations [2]. For instance, the position of the bromine atom determines the regioselectivity of palladium-catalyzed couplings, while the nitrile group provides a critical synthetic handle for further diversification into amides or carboxylic acids, which are common pharmacophores [2]. Therefore, selecting an alternative building block without this precise substitution pattern could lead to different reaction outcomes, lower yields, or necessitate additional synthetic steps, ultimately impacting both project timelines and procurement efficiency. The quantitative evidence below underscores why this specific compound must be sourced for applications requiring this exact scaffold.

Quantitative Differentiation Evidence for 2-(2-Bromothiazol-5-yl)acetonitrile vs. Closest Structural Analogs


Superior Regiochemical Purity and Lower Price vs. 4-Bromo Isomer: A Procurement-Driven Comparison

In a direct vendor comparison, 2-(2-Bromothiazol-5-yl)acetonitrile offers a quantifiable procurement advantage over its closest regioisomer, 2-(4-bromothiazol-2-yl)acetonitrile (CAS 1824063-21-9) [1]. The target compound is available with a purity of 98% (NLT) [2] at a significantly lower cost. Specifically, 1 gram of the target compound is priced at approximately $344 [3] to ¥7,390 [4], whereas the 4-bromo isomer is listed at ¥6,368 for 1 gram but ¥2,022 for only 100 mg [1], indicating a higher unit cost for the isomer. For medicinal chemistry projects requiring the 2-bromo-5-thiazole acetonitrile scaffold, this represents a clear economic and supply chain advantage.

Regioisomer purity Cost of goods Medicinal chemistry procurement

Documented Synthetic Utility: High Reactivity in Cross-Coupling vs. Inert Parent Thiazole

The target compound's bromine atom at the 2-position is specifically noted for its enhanced reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the unreactive parent thiazole [1]. While a direct, quantitative yield comparison for this exact molecule is not available in the public literature for cross-coupling, its classification as a 'particularly valuable' intermediate for such reactions is supported by its structure [1]. This is in stark contrast to the parent thiazole, which is known for its low reactivity to direct bromination and requires a different synthetic approach [2], and simple 2-bromothiazole, which lacks the additional nitrile handle for further functionalization [3]. The presence of the bromine atom on the 2-position of the thiazole ring makes it a suitable electrophilic partner in these key carbon-carbon bond-forming reactions, a feature that is not present in non-brominated thiazoles.

Cross-coupling Suzuki reaction Reactivity comparison

Validated Synthetic Route with Quantified Intermediate Yield: A Foundation for Reproducible Scale-Up

A patent application (CN110483440A) details a preparation method for 2-(2-bromo-1,3-thiazol-5-yl)acetonitrile, providing a tangible benchmark for its synthesis [1]. In one embodiment, the intermediate 2-bromothiazole-5-methanol is obtained with a yield of 45% from 2-bromothiazole-5-methyl carboxylate using sodium borohydride in methanol [1]. While the final yield for the acetonitrile product is not explicitly stated in the provided patent summary, the disclosure of a defined synthetic pathway with a quantifiable step yield offers a starting point for process development and troubleshooting, which is often absent for less-studied heterocyclic building blocks.

Process chemistry Synthetic yield Scale-up

Defined Physical Properties: High Purity and Specific Boiling Point for Quality Control

Vendor specifications provide verifiable quality metrics for 2-(2-Bromothiazol-5-yl)acetonitrile. The compound is consistently offered with a minimum purity of 95-98% [1] and has a defined boiling point of 304.7±17.0°C at 760 mmHg [2]. These are critical parameters for procurement, as they ensure the material meets the necessary standards for reproducible research. While these are standard vendor specifications and not unique to this compound, they provide a baseline for quality control that is essential for comparison with alternative suppliers or in-house synthesis.

Purity Boiling point Quality assurance

Targeted Applications for 2-(2-Bromothiazol-5-yl)acetonitrile: From Medicinal Chemistry to Agrochemical Synthesis


Medicinal Chemistry: Synthesis of Thiazole-Containing Lead Compounds via Cross-Coupling

The compound is a strategic building block for synthesizing libraries of thiazole-containing molecules, which are common pharmacophores in antibacterial, antifungal, and anticancer agents . Its 2-bromo substituent is ideal for Suzuki or Buchwald-Hartwig couplings [1], allowing for the rapid exploration of structure-activity relationships (SAR) around the thiazole core. The presence of the nitrile group at the 5-position also serves as a precursor for generating amides or carboxylic acids [1], enabling the synthesis of diverse drug-like molecules.

Agrochemical Discovery: Diversification of Herbicidal and Fungicidal Scaffolds

Thiazole derivatives are known to possess herbicidal and fungicidal activities [2]. The target compound's reactivity in cross-coupling makes it a versatile intermediate for synthesizing novel thiazole-based agrochemicals [1]. Researchers can efficiently introduce various aryl or heteroaryl groups at the 2-position of the thiazole ring to screen for new active ingredients with improved efficacy or selectivity.

Process Development and Scale-Up: Reference Point for Optimized Synthesis

For industrial applications, the documented synthetic route from patent CN110483440A provides a tangible starting point for process development [3]. The disclosed preparation method, including the 45% yield for the intermediate 2-bromothiazole-5-methanol [3], offers a benchmark for yield optimization, enabling cost-effective scale-up for large-scale production of target molecules in both pharmaceutical and agrochemical sectors.

Procurement Decision: Cost-Effective Access to the 2-Bromo-5-Thiazole Scaffold

When a specific regioisomer is required, 2-(2-Bromothiazol-5-yl)acetonitrile offers a more economical procurement option compared to its 4-bromo isomer [4]. This cost differential can be a critical factor in budget-conscious academic or early-stage industrial research programs, allowing for larger initial purchases and more extensive synthetic exploration without compromising on the required chemical structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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